Toceranib

Catalog No.
S545520
CAS No.
356068-94-5
M.F
C22H25FN4O2
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toceranib

CAS Number

356068-94-5

Product Name

Toceranib

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide

Molecular Formula

C22H25FN4O2

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-

InChI Key

SRSGVKWWVXWSJT-ATVHPVEESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PHA-291639; PHA291639; PHA 291639; SU-11654; SU 11654; SU11654; Toceranib; Toceranib phosphate; Brand name: Palladia.

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O

The exact mass of the compound Toceranib is 396.1962 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Toceranib (CAS 356068-94-5) is a highly potent, indolinone-derived multi-targeted receptor tyrosine kinase (RTK) inhibitor, primarily recognized as the active pharmaceutical ingredient (API) behind the first FDA-approved veterinary oncology drug . Structurally characterized by a 5-fluoro-oxindole core and a distinct pyrrolidine tail, it acts as a competitive inhibitor at the ATP-binding site of c-Kit, VEGFR2 (Flk-1), and PDGFRβ . In procurement contexts, the free base form is typically sourced for in vitro assay development, offering reliable solubility in DMSO (up to 2.4 mg/mL) for high-throughput screening, while its phosphate salt is preferred for aqueous in vivo formulations . Its established baseline as a standard-of-care molecule in comparative oncology makes it a critical reference material for laboratories and contract development and manufacturing organizations (CDMOs) evaluating novel kinase inhibitors or developing veterinary formulations [1].

While toceranib shares a nearly identical indolinone core with sunitinib, substituting sunitinib in procurement or formulation workflows is fundamentally flawed due to a critical side-chain modification: toceranib features a pyrrolidine ring instead of sunitinib's diethylamine group[1]. This specific structural difference alters the molecule's lipophilicity, basicity, and pharmacokinetic exposure, making toceranib the strict, non-interchangeable standard for canine comparative oncology models and veterinary solid dosage formulations[2]. Furthermore, substituting broad c-Kit inhibitors like imatinib fails in specific mutant assays; toceranib maintains sub-10 nM potency against exon 11 internal tandem duplication (ITD) c-Kit mutations in mastocytoma models, whereas imatinib often exhibits primary or secondary resistance, requiring significantly higher concentrations to achieve comparable inhibition [3]. Consequently, using analogs compromises both formulation validity and assay reproducibility.

Superior c-Kit Inhibition Potency in Mutant Mastocytoma Models vs. Imatinib

In comparative in vitro models utilizing the canine C2 mastocytoma cell line (which harbors an activating ITD mutation in c-kit), toceranib demonstrates profound anti-proliferative efficacy with an IC50 of <10 nM[1]. In contrast, benchmark human c-Kit inhibitors like imatinib often show reduced efficacy or require significantly higher concentrations (often >100 nM) to inhibit similar mutant variants, making them susceptible to bypass signaling resistance[2].

Evidence DimensionIn vitro cell proliferation inhibition (IC50)
Target Compound DataToceranib: < 10 nM
Comparator Or BaselineImatinib: > 100 nM (typical for resistant mutant lines)
Quantified Difference>10-fold higher potency for toceranib in specific ITD-mutant models
ConditionsC2 mastocytoma cell line proliferation assay

Procurement of toceranib is essential for researchers needing a highly potent positive control in assays involving ITD-mutated c-Kit, where imatinib fails to provide a reliable baseline.

Equipotent Dual Inhibition of VEGFR2 and PDGFRβ vs. Sunitinib

Toceranib exhibits a highly balanced inhibition profile against key angiogenic receptors, with Ki values of 6 nM for VEGFR2 (Flk-1/KDR) and 5 nM for PDGFRβ. In contrast, its structural analog sunitinib displays a heavily skewed profile, with an IC50 of 80 nM for VEGFR2 and 2 nM for PDGFRβ . This near 1:1 equipotency of toceranib ensures that both pathways are suppressed simultaneously at low nanomolar concentrations.

Evidence DimensionKinase inhibition potency (Ki / IC50)
Target Compound DataToceranib: 6 nM (VEGFR2) and 5 nM (PDGFRβ)
Comparator Or BaselineSunitinib: 80 nM (VEGFR2) and 2 nM (PDGFRβ)
Quantified DifferenceToceranib provides a ~1:1 inhibition ratio, whereas sunitinib has a ~40-fold discrepancy between the two targets.
ConditionsCell-free kinase binding/inhibition assays

Buyers developing dual anti-angiogenic/anti-proliferative models should select toceranib to avoid the skewed, PDGFR-dominant inhibition profile characteristic of sunitinib.

Structural Differentiation: Pyrrolidine Tail for Veterinary Formulation Fidelity

The chemical structure of toceranib is distinguished from sunitinib by the presence of a pyrrolidine ring on the amide side chain, replacing sunitinib's diethylamine group [1]. This specific structural feature is the fundamental basis for its unique pharmacokinetic behavior, including its target Cmax exposure levels (e.g., >40 ng/mL for efficacy) in canine models [2].

Evidence DimensionSide-chain chemical structure
Target Compound DataToceranib: N-[2-(pyrrolidin-1-yl)ethyl] tail
Comparator Or BaselineSunitinib: N-[2-(diethylamino)ethyl] tail
Quantified DifferenceComplete substitution of the terminal aliphatic amine with a cyclic pyrrolidine moiety.
ConditionsAPI synthesis and structural characterization

CDMOs and formulators must procure the exact pyrrolidine-containing toceranib API to ensure bioequivalence and regulatory compliance when developing veterinary solid dosage forms.

Processability: Free Base Solubility Profile for In Vitro Screening

As a free base (CAS 356068-94-5), toceranib is sparingly soluble in aqueous solutions but achieves reliable solubility in organic solvents, reaching up to 2.4 mg/mL (~6.05 mM) in DMSO with sonication or gentle warming . This contrasts with the requirements for in vivo dosing, which typically necessitate the procurement of the phosphate salt (Palladia) or the use of specialized co-solvents to overcome the free base's aqueous limitations .

Evidence DimensionMaximum solubility
Target Compound DataToceranib free base: ~2.4 mg/mL in DMSO
Comparator Or BaselineAqueous buffers: Sparingly soluble
Quantified DifferenceOrders of magnitude higher solubility in DMSO compared to unformulated aqueous media.
ConditionsLaboratory stock solution preparation at room temperature

Laboratory buyers must specifically procure the free base for DMSO-based high-throughput in vitro screening, while recognizing the need for salt conversion for aqueous in vivo applications.

Veterinary Oncology Formulation and CDMO Manufacturing

Because of its specific pyrrolidine-based structure, toceranib API is the mandatory precursor for CDMOs and animal health companies developing generic or advanced solid dosage forms for canine mast cell tumors. Substituting with sunitinib is impossible due to differing pharmacokinetic and regulatory profiles [1].

Comparative Oncology and c-Kit Mutant Screening Models

Toceranib is the preferred positive control in in vitro assays utilizing canine C2 mastocytoma cells or other ITD-mutated c-Kit models. Its proven sub-10 nM IC50 provides a reliable baseline for evaluating novel kinase inhibitors in systems where imatinib exhibits bypass resistance [2].

Balanced Dual-Target Angiogenesis Assays

In cell-free or endothelial cell models requiring simultaneous, equipotent suppression of both VEGFR2 and PDGFRβ, toceranib is the ideal choice. Its ~1:1 inhibition ratio (6 nM vs. 5 nM) allows researchers to study dual-pathway blockade without the heavily skewed, PDGFR-dominant effects seen when using sunitinib.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

396.19615422 Da

Monoisotopic Mass

396.19615422 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

59L7Y0530C

Drug Indication

Treatment of non-resectable Patnaik grade-II (intermediate-grade) or -III (high-grade), recurrent, cutaneous mast-cell tumours in dogs.

ATC Code

QL01XE91

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

356068-94-5

Wikipedia

Toceranib

Use Classification

Veterinary drugs -> Antineoplastic agents -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023
1: Holtermann N, Kiupel M, Hirschberger J. The tyrosine kinase inhibitor toceranib in feline injection site sarcoma: efficacy and side effects. Vet Comp Oncol. 2016 Jan 14. doi: 10.1111/vco.12207. [Epub ahead of print] PubMed PMID: 26762970.
2: Wiles V, Hohenhaus A, Lamb K, Zaidi B, Camps-Palau M, Leibman N. Retrospective evaluation of toceranib phosphate (Palladia) in cats with oral squamous cell carcinoma. J Feline Med Surg. 2016 Jan 11. pii: 1098612X15622237. [Epub ahead of print] PubMed PMID: 26755491.
3: Jang JK, Chretin J, Bruyette D, Hu P, Epstein AL. Phase 1 Dose-Escalation Study with LEC/chTNT-3 and Toceranib Phosphate (Palladia(®)) in Dogs with Spontaneous Malignancies. J Cancer Sci Ther. 2015;7(6):167-174. Epub 2015 May 30. PubMed PMID: 26635918; PubMed Central PMCID: PMC4666026.
4: Burton JH, Venable RO, Vail DM, Williams LE, Clifford CA, Axiak-Bechtel SM, Avery AC, Thamm DH. Pulse-Administered Toceranib Phosphate Plus Lomustine for Treatment of Unresectable Mast Cell Tumors in Dogs. J Vet Intern Med. 2015 Jul-Aug;29(4):1098-104. doi: 10.1111/jvim.13573. Epub 2015 Jun 25. PubMed PMID: 26119008.
5: Gardner HL, London CA, Portela RA, Nguyen S, Rosenberg MP, Klein MK, Clifford C, Thamm DH, Vail DM, Bergman P, Crawford-Jakubiak M, Henry C, Locke J, Garrett LD. Maintenance therapy with toceranib following doxorubicin-based chemotherapy for canine splenic hemangiosarcoma. BMC Vet Res. 2015 Jun 11;11:131. doi: 10.1186/s12917-015-0446-1. PubMed PMID: 26062540; PubMed Central PMCID: PMC4464614.
6: London CA, Gardner HL, Mathie T, Stingle N, Portela R, Pennell ML, Clifford CA, Rosenberg MP, Vail DM, Williams LE, Cronin KL, Wilson-Robles H, Borgatti A, Henry CJ, Bailey DB, Locke J, Northrup NC, Crawford-Jakubiak M, Gill VL, Klein MK, Ruslander DM, Thamm DH, Phillips B, Post G. Impact of Toceranib/Piroxicam/Cyclophosphamide Maintenance Therapy on Outcome of Dogs with Appendicular Osteosarcoma following Amputation and Carboplatin Chemotherapy: A Multi-Institutional Study. PLoS One. 2015 Apr 29;10(4):e0124889. doi: 10.1371/journal.pone.0124889. eCollection 2015. PubMed PMID: 25923466; PubMed Central PMCID: PMC4414350.
7: Halsey CH, Gustafson DL, Rose BJ, Wolf-Ringwall A, Burnett RC, Duval DL, Avery AC, Thamm DH. Development of an in vitro model of acquired resistance to toceranib phosphate (Palladia®) in canine mast cell tumor. BMC Vet Res. 2014 May 6;10:105. doi: 10.1186/1746-6148-10-105. PubMed PMID: 24885200; PubMed Central PMCID: PMC4049511.
8: Pan X, Tsimbas K, Kurzman ID, Vail DM. Safety evaluation of combination CCNU and continuous toceranib phosphate (Palladia(®) ) in tumour-bearing dogs: a phase I dose-finding study. Vet Comp Oncol. 2014 Apr 16. doi: 10.1111/vco.12091. [Epub ahead of print] PubMed PMID: 24735385.
9: Bernabe LF, Portela R, Nguyen S, Kisseberth WC, Pennell M, Yancey MF, London CA. Evaluation of the adverse event profile and pharmacodynamics of toceranib phosphate administered to dogs with solid tumors at doses below the maximum tolerated dose. BMC Vet Res. 2013 Sep 30;9:190. doi: 10.1186/1746-6148-9-190. PubMed PMID: 24079884; PubMed Central PMCID: PMC3850926.
10: Pérez ML, Culver S, Owen JL, Dunbar M, Kow K, Breen M, Milner RJ. Partial cytogenetic response with toceranib and prednisone treatment in a young dog with chronic monocytic leukemia. Anticancer Drugs. 2013 Nov;24(10):1098-103. doi: 10.1097/CAD.0000000000000018. PubMed PMID: 23995854.
11: Leblanc AK, Miller AN, Galyon GD, Moyers TD, Long MJ, Stuckey AC, Wall JS, Morandi F. Preliminary evaluation of serial (18) FDG-PET/CT to assess response to toceranib phosphate therapy in canine cancer. Vet Radiol Ultrasound. 2012 May-Jun;53(3):348-57. doi: 10.1111/j.1740-8261.2012.01925.x. Epub 2012 Feb 24. PubMed PMID: 22360684.
12: Mitchell L, Thamm DH, Biller BJ. Clinical and immunomodulatory effects of toceranib combined with low-dose cyclophosphamide in dogs with cancer. J Vet Intern Med. 2012 Mar-Apr;26(2):355-62. doi: 10.1111/j.1939-1676.2011.00883.x. Epub 2012 Feb 4. PubMed PMID: 22303814.
13: London C, Mathie T, Stingle N, Clifford C, Haney S, Klein MK, Beaver L, Vickery K, Vail DM, Hershey B, Ettinger S, Vaughan A, Alvarez F, Hillman L, Kiselow M, Thamm D, Higginbotham ML, Gauthier M, Krick E, Phillips B, Ladue T, Jones P, Bryan J, Gill V, Novasad A, Fulton L, Carreras J, McNeill C, Henry C, Gillings S. Preliminary evidence for biologic activity of toceranib phosphate (Palladia(®)) in solid tumours. Vet Comp Oncol. 2012 Sep;10(3):194-205. doi: 10.1111/j.1476-5829.2011.00275.x. Epub 2011 Jun 1. PubMed PMID: 22236194; PubMed Central PMCID: PMC3732378.
14: de Vos J, Ramos Vega S, Noorman E, de Vos P. Primary frontal sinus squamous cell carcinoma in three dogs treated with piroxicam combined with carboplatin or toceranib. Vet Comp Oncol. 2012 Sep;10(3):206-13. doi: 10.1111/j.1476-5829.2011.00292.x. Epub 2011 Aug 30. PubMed PMID: 22236048.
15: Chon E, McCartan L, Kubicek LN, Vail DM. Safety evaluation of combination toceranib phosphate (Palladia®) and piroxicam in tumour-bearing dogs (excluding mast cell tumours): a phase I dose-finding study. Vet Comp Oncol. 2012 Sep;10(3):184-93. doi: 10.1111/j.1476-5829.2011.00265.x. Epub 2011 Mar 21. PubMed PMID: 22235941.
16: Robat C, London C, Bunting L, McCartan L, Stingle N, Selting K, Kurzman I, Vail DM. Safety evaluation of combination vinblastine and toceranib phosphate (Palladia®) in dogs: a phase I dose-finding study. Vet Comp Oncol. 2012 Sep;10(3):174-83. doi: 10.1111/j.1476-5829.2011.00261.x. Epub 2011 Jan 31. PubMed PMID: 22235914; PubMed Central PMCID: PMC3837095.
17: Carlsten KS, London CA, Haney S, Burnett R, Avery AC, Thamm DH. Multicenter prospective trial of hypofractionated radiation treatment, toceranib, and prednisone for measurable canine mast cell tumors. J Vet Intern Med. 2012 Jan-Feb;26(1):135-41. doi: 10.1111/j.1939-1676.2011.00851.x. Epub 2011 Dec 19. PubMed PMID: 22176473; PubMed Central PMCID: PMC3837098.
18: Yancey MF, Merritt DA, Lesman SP, Boucher JF, Michels GM. Pharmacokinetic properties of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors. J Vet Pharmacol Ther. 2010 Apr;33(2):162-71. doi: 10.1111/j.1365-2885.2009.01133.x. PubMed PMID: 20444041.
19: Yancey MF, Merritt DA, White JA, Marsh SA, Locuson CW. Distribution, metabolism, and excretion of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in dogs. J Vet Pharmacol Ther. 2010 Apr;33(2):154-61. doi: 10.1111/j.1365-2885.2009.01120.x. PubMed PMID: 20444040.
20: London CA, Malpas PB, Wood-Follis SL, Boucher JF, Rusk AW, Rosenberg MP, Henry CJ, Mitchener KL, Klein MK, Hintermeister JG, Bergman PJ, Couto GC, Mauldin GN, Michels GM. Multi-center, placebo-controlled, double-blind, randomized study of oral toceranib phosphate (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor following surgical excision. Clin Cancer Res. 2009 Jun 1;15(11):3856-65. doi: 10.1158/1078-0432.CCR-08-1860. Epub 2009 May 26. PubMed PMID: 19470739.

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